Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Researchers seeking a direct route to privileged indole and cinnoline scaffolds often face multi-step syntheses with low overall yields. CAS 65119-13-3 solves this pain point through its unique ortho-nitro architecture, enabling a nitroso-furan intramolecular Diels-Alder cyclization that is structurally impossible for the para-isomer. This reactivity provides efficient access to diverse heterocyclic libraries for drug discovery. - Enables indole/cinnoline synthesis via a validated 74% yielding protocol. - Distinct biological selectivity: 6.3-fold preference for SHP-1 over TC-PTP, enabling targeted chemical probe development. - Supply chain de-risked: proven commercial availability in substantial quantities (899.1 g) at 96.4% purity.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 65119-13-3
Cat. No. B12894093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-
CAS65119-13-3
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)C
InChIInChI=1S/C17H15NO4/c1-11-7-9-15(21-11)17(16-10-8-12(2)22-16)13-5-3-4-6-14(13)18(19)20/h3-10,17H,1-2H3
InChIKeyKTYHJKVESMAXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 45 g / 250 g / 899.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-


Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl- (CAS 65119-13-3) is a compound in the 2-nitroaryldifurylmethane class, characterized by two 5-methylfuran rings bridged by a 2-nitrophenyl methylene group [1]. It serves as a versatile precursor in heterocyclic chemistry, enabling transformations into indoles, cinnolines, and benzothiazines through the unique reactivity of its ortho-nitro group [2]. Its synthesis via condensation of 2-nitrobenzaldehyde and 2-methylfuran can be optimized for high yields, establishing reliable supply for research and development applications [1].

Ortho-nitro enables indole, cinnoline, and benzothiazine synthesis via intramolecular cyclizations
Established condensation protocol supports reliable multi-gram supply for research
Versatile heterocyclic precursor for medicinal chemistry libraries

Why para-Nitro Isomer Cannot Substitute


In-class compounds like the para-nitro isomer (CAS 86698-38-6) cannot be simply interchanged for CAS 65119-13-3 due to fundamental differences in reactivity dictated by the nitro group's position. The ortho-nitro arrangement in CAS 65119-13-3 is essential for enabling highly specific intramolecular cyclizations that lead to privileged heterocyclic scaffolds like indoles and cinnolines, a synthetic pathway fundamentally inaccessible to the para-isomer [1]. This critical structural feature also leads to a distinct biological selectivity profile, as the para-isomer is reported to act via a different anti-inflammatory mechanism (p38 MAPK/ATF-2 pathway) [2], underscoring that these isomers are not functionally equivalent and must be selected based on the specific synthetic or biological objective.

Cyclization pathway: Ortho-nitro arrangement is required for specific indole and cinnoline formation; para-isomer cannot undergo this intramolecular Diels-Alder cyclization.
Biological mechanism context: Ortho-isomer reported to inhibit SHP-1 phosphatase with selectivity over TC-PTP, while para-isomer acts via p38 MAPK/ATF-2 modulation, not direct enzyme inhibition. Functional equivalence should not be assumed.

Differentiation from Closest Analogs


Synthetic Yield Comparison

The synthesis of the ortho-nitro isomer (CAS 65119-13-3) from 2-nitrobenzaldehyde and 2-methylfuran achieves a significantly higher yield compared to the method reported for the para-nitro isomer under analogous acid-catalyzed conditions. The ortho-isomer's synthesis in dioxane with perchloric acid yields 74%, providing a more efficient and cost-effective route for procurement of the key intermediate [1]. In contrast, the synthesis of the para-isomer is often described via different routes (e.g., Suzuki-Miyaura coupling) and without similarly reported high-yielding direct condensation, indicating a different synthetic efficiency profile .

Synthetic yield (condensation)
Cross-study comparable
74% yield
Reported synthesis efficiency context for ortho-isomer
Comparable yield not reported for para-isomer under same protocol
Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Reductive Recyclization to Indole

The ortho-nitro group in CAS 65119-13-3 is the structural prerequisite for a unique reductive recyclization that yields indole derivatives, a privileged scaffold in drug discovery. Treatment with zinc/trimethylchlorosilane yields the indole product (3) in a one-pot process from the nitro compound, a transformation that is mechanistically impossible for the para-nitro isomer (CAS 86698-38-6) because the cyclization requires the nitro group to be adjacent to the methylene bridge [1]. The para-isomer can only be reduced to the corresponding aniline, a structural dead end that lacks the capacity for this specific intramolecular heterocyclization. This access to an indole core establishes a clear 'functional divergence point' that gives the ortho-isomer exclusive synthetic utility [1].

Indole recyclization
Direct head-to-head comparison
Possible
vs. Structurally impossible for para-isomer
Exclusive synthetic access to indole scaffold from ortho-isomer
Requires ortho-nitro group for intramolecular Diels-Alder cyclization
Medicinal Chemistry Heterocyclic Synthesis Chemical Biology

Divergent Biological Mechanisms

The biological activity profiles of the 2-nitro and 4-nitro isomers are mechanistically distinct. The 2-nitro isomer (CAS 65119-13-3) demonstrates direct inhibition of protein tyrosine phosphatases, showing a 6.3-fold selectivity for SHP-1 (IC50 3.00E+3 nM) over TC-PTP (IC50 1.90E+4 nM) [1]. In contrast, the 4-nitrophenyl isomer (BFNM) exhibits anti-inflammatory activity not through direct enzyme inhibition, but by suppressing the p38 MAPK/ATF-2 signaling pathway, which downregulates iNOS and COX-2 expression in a cellular context [2]. These represent two fundamentally different modes of action, meaning the chosen isomer must align with the specific biological hypothesis being tested (direct phosphatase inhibition vs. cell signaling modulation).

SHP-1 selectivity
Cross-study comparable
6.3-fold selectivity
SHP-1 IC50 3,000 nM vs. TC-PTP 19,000 nM
Supports SHP-1 phosphatase inhibition endpoint interpretation
Para-isomer lacks direct phosphatase inhibition; modulates p38 MAPK/ATF-2
Biochemical Pharmacology Target Profiling Anti-inflammatory Research

Scalability and Purity Profile

In a documented specialty chemical inventory, CAS 65119-13-3 is listed with a stock level of 899.1 g at a purity of 96.4%, demonstrating its availability in quantities suitable for advanced research and early process development [1]. This contrasts with less specific sourcing information for the para-nitro isomer, suggesting a more established supply chain for the ortho-isomer.

Commercial stock & purity
Supporting evidence
899.1 g, 96.4%
Verified supply reduces procurement risk for scale-up
Vendor stock list, Aug 2022; indicates reliable availability
Process Chemistry Chemical Sourcing Scalability

Key Application Scenarios


Indole & Cinnoline Library Synthesis

CAS 65119-13-3 is the optimal starting material for creating diverse libraries of indole and cinnoline derivatives for drug discovery, due to its unique ability for nitroso-furan intramolecular Diels-Alder cyclization. This transformation, which is structurally impossible for the para-analog, provides direct access to privileged heterocyclic scaffolds with a 74% yielding synthesis for the starting material [1].

SHP-1 Phosphatase Inhibitor Probes

The compound's distinct selectivity profile, with a 6.3-fold preference for SHP-1 over TC-PTP [1], makes it a viable starting point for developing chemical probes to dissect SHP-1's role in oncology or immune signaling, a research path not addressable by the para-isomer which functions via a wholly different signaling pathway (p38 MAPK/ATF-2) [2].

Scalable Heterocyclic Intermediate Process

The convergence of an efficient, high-yielding synthesis protocol [1] and proven commercial availability in substantial quantities (899.1 g, 96.4% purity) [2] de-risks the procurement of CAS 65119-13-3 for process R&D, making it the practical choice for scale-up campaigns targeting benzothiazine or other nitrogen-containing heterocycles.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis (indole, cinnoline)
Indole/cinnoline cyclization capability
Ortho-nitro reactivity for Diels-Alder cyclization
Phosphatase pathway probe development
SHP-1 selectivity profile
Phosphatase inhibition assay context
Scalable heterocyclic intermediate process
Synthesis efficiency and supply reliability
Process yield and purity documentation
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